(Rac)-SHIN2: A Technical Deep Dive into its Mechanism of Action as a Serine Hydroxymethyltransferase Inhibitor
(Rac)-SHIN2: A Technical Deep Dive into its Mechanism of Action as a Serine Hydroxymethyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-SHIN2 has emerged as a potent small-molecule inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon (1C) metabolism.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of SHIN2, detailing its molecular target, downstream signaling effects, and preclinical efficacy. The information presented is intended to support further research and drug development efforts centered on the inhibition of 1C metabolism for therapeutic benefit, particularly in oncology.
Core Mechanism of Action: Inhibition of SHMT
SHIN2 functions as a direct inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[3] SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-MTHF). This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other critical cellular components.[1][4] By blocking SHMT activity, SHIN2 disrupts the entire one-carbon metabolic network, leading to a depletion of downstream metabolites necessary for cell proliferation and survival.[3][5]
The active enantiomer, (+)SHIN2, demonstrates potent, stereoselective inhibition of SHMT.[6] This inhibition leads to a cascade of metabolic consequences, including a reduction in the levels of purine biosynthetic pathway intermediates.[3] The on-target activity of SHIN2 has been confirmed in vivo by demonstrating its ability to block the metabolic flux from serine to glycine.[7]
Signaling Pathways Modulated by SHMT Inhibition
The metabolic disruption caused by SHMT inhibition has significant downstream effects on several key signaling pathways implicated in cancer progression. While SHIN2's primary action is on metabolism, the inhibition of SHMT2, in particular, has been shown to influence the following pathways:
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PI3K/AKT/mTOR Pathway: SHMT2 can enhance PI3K/AKT signaling by facilitating the methylation of the PTEN promoter, leading to its silencing and subsequent activation of AKT.[4] Inhibition of SHMT2 may, therefore, lead to a reduction in AKT activation.
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JAK-STAT Pathway: In certain cancers, such as bladder cancer, SHMT2 has been shown to regulate cell growth through the JAK-STAT signaling pathway by modulating the phosphorylation of STAT3.[4]
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MAPK and VEGF Signaling Pathways: In breast cancer, SHMT2 has been demonstrated to promote tumor growth through the MAPK and VEGF signaling pathways.[8] Knockdown of SHMT2 resulted in the inhibition of p-ERK and p-p38 proteins in the MAPK pathway.[8]
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TCF3 Transcriptional Program: In Burkitt lymphoma, SHMT2 inhibition leads to the autophagic degradation of TCF3, a key transcription factor, resulting in the collapse of a cell survival-promoting program.[5]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of SHIN2 from various preclinical studies.
Table 1: In Vitro Efficacy of (+)SHIN2
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| HCT116 | Colon Cancer | Cell Proliferation | 300 nM | [6] |
| Molt4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Cell Growth | 89 nM | [6] |
Table 2: In Vivo Efficacy of (+)SHIN2
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| NOTCH1-driven mouse primary T-ALL | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 200 mg/kg, BID, IP | Increased survival | [7] |
| Human patient-derived xenograft | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not specified | Increased survival (synergy with methotrexate) | [7] |
| Xenograft mouse model | Burkitt Lymphoma | Inducible SHMT2 knockdown | 70.1% reduction in tumor growth | [5] |
Key Experimental Protocols
In Vivo Target Engagement of SHIN2 in Mice
This protocol was designed to assess the pharmacodynamic effects of SHIN2 on its target in a living organism.[7]
Materials:
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10-14 week old male C57BL/6 mice with surgically implanted jugular vein catheters.
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U-13C-Serine (30 mM in saline).
-
(+)SHIN2 (20 mg/ml in 20% 2-hydroxypropyl-β-cyclodextrin solution in water).
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Vehicle (20% 2-hydroxypropyl-β-cyclodextrin solution in water).
Procedure:
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Single-house the mice.
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Administer a single intraperitoneal (IP) injection of either vehicle or (+)SHIN2 (200 mg/kg).
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Immediately following the injection, begin infusion of U-13C-Serine at a rate of 0.1 μL/min/g.
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Collect blood samples (~10 μL) via tail bleeding at specified time points into blood collection tubes.
-
Place blood samples on ice for 20 minutes.
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Centrifuge the samples at 16,000 g for 10 minutes at 4°C to separate the serum.
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Store the serum at -80°C until LC-MS analysis for labeled serine and glycine.[7]
Cell Proliferation Assay
This protocol is a standard method to determine the effect of a compound on cell growth.
Materials:
-
HCT116 or Molt4 cells.
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(+)SHIN2 and (-)SHIN2 (inactive enantiomer).
-
Cell culture medium and supplements.
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96-well plates.
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Cell viability reagent (e.g., CellTiter-Glo).
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
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Treat the cells with a serial dilution of (+)SHIN2 or (-)SHIN2.
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Incubate the plates for a specified period (e.g., 72 hours).
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Add a cell viability reagent according to the manufacturer's instructions.
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Measure luminescence or absorbance to determine the number of viable cells.
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Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Visualizations
Caption: Core mechanism of (Rac)-SHIN2 action on one-carbon metabolism.
Caption: Downstream signaling pathways influenced by SHMT2.
Conclusion
(Rac)-SHIN2 is a potent and specific inhibitor of SHMT, a key enzyme in one-carbon metabolism. Its mechanism of action is centered on the disruption of nucleotide biosynthesis, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Furthermore, the inhibition of SHMT, particularly the mitochondrial isoform SHMT2, has been shown to modulate critical oncogenic signaling pathways. The preclinical data strongly support the continued investigation of SHIN2 and other SHMT inhibitors as a promising therapeutic strategy in oncology, both as single agents and in combination with other anticancer drugs. This guide provides a foundational understanding for researchers to build upon in their efforts to translate the potent anti-cancer activity of SHMT inhibition into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
